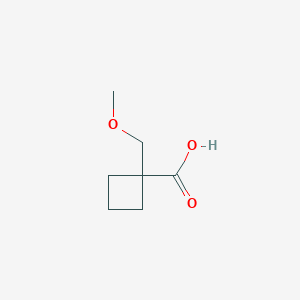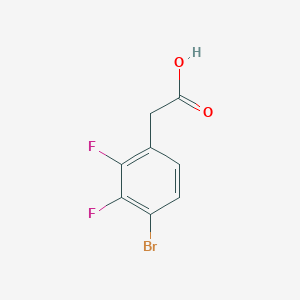![molecular formula C11H11N3O5 B1387276 1-[(3-硝基吡啶-2-基)羰基]脯氨酸 CAS No. 1452577-18-2](/img/structure/B1387276.png)
1-[(3-硝基吡啶-2-基)羰基]脯氨酸
描述
1-[(3-Nitropyridin-2-yl)carbonyl]proline is a chemical compound known for its unique structure and properties It is composed of a proline moiety linked to a nitropyridine ring through a carbonyl group
科学研究应用
1-[(3-Nitropyridin-2-yl)carbonyl]proline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
Target of Action
It is known that compounds with a pyrrolidine ring, such as proline derivatives, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring, such as proline derivatives, are known to interact with various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that compounds with a pyrrolidine ring, such as proline derivatives, have been used to obtain compounds for the treatment of various human diseases .
Action Environment
It is known that the reaction conditions can significantly influence the formation of compounds with a pyrrolidine ring .
准备方法
The synthesis of 1-[(3-Nitropyridin-2-yl)carbonyl]proline typically involves several steps, including the formation of the nitropyridine ring and its subsequent attachment to the proline moiety. One common method involves the nitration of pyridine to form 3-nitropyridine, followed by the introduction of a carbonyl group through a Friedel-Crafts acylation reaction. The final step involves coupling the resulting intermediate with proline under suitable reaction conditions, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
1-[(3-Nitropyridin-2-yl)carbonyl]proline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. Major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted pyridine derivatives.
相似化合物的比较
1-[(3-Nitropyridin-2-yl)carbonyl]proline can be compared with other similar compounds, such as:
1-[(3-Nitropyridin-2-yl)carbonyl]alanine: Similar structure but with alanine instead of proline.
1-[(3-Nitropyridin-2-yl)carbonyl]glycine: Similar structure but with glycine instead of proline.
1-[(3-Nitropyridin-2-yl)carbonyl]valine: Similar structure but with valine instead of proline.
The uniqueness of 1-[(3-Nitropyridin-2-yl)carbonyl]proline lies in its specific combination of the nitropyridine ring and proline moiety, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(3-nitropyridine-2-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5/c15-10(13-6-2-4-8(13)11(16)17)9-7(14(18)19)3-1-5-12-9/h1,3,5,8H,2,4,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMQZKFWURHOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C=CC=N2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



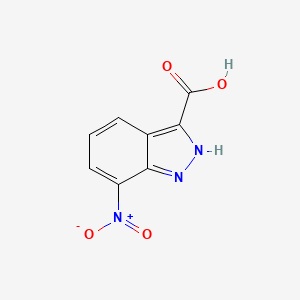
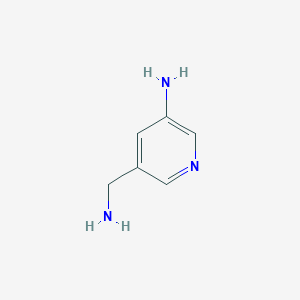
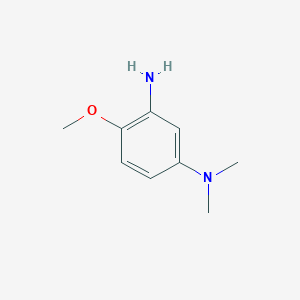
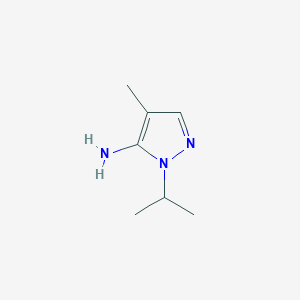
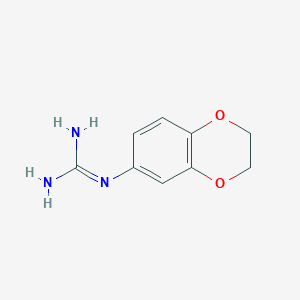
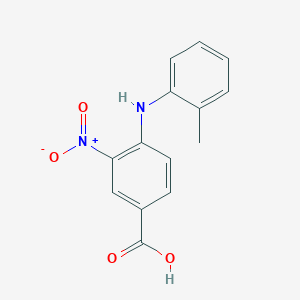


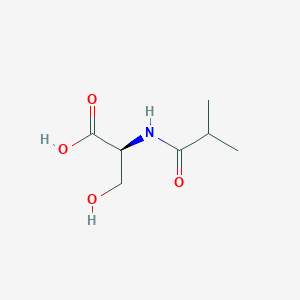
![N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine](/img/structure/B1387210.png)
![3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide](/img/structure/B1387213.png)
